molecular formula C21H20ClFN4O2 B250898 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

货号 B250898
分子量: 414.9 g/mol
InChI 键: HZJDQLJHRLGQBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, commonly known as PF-06463922, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of kinase inhibitors and has been developed for the treatment of cancer.

作用机制

PF-06463922 exerts its anti-cancer effects by inhibiting the activity of ALK and ROS1 kinases, which are known to be oncogenic drivers in several types of cancer. It binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
PF-06463922 has been shown to induce apoptosis (programmed cell death) in cancer cells that express ALK and ROS1. It also inhibits tumor growth and metastasis in preclinical models of NSCLC, ALCL, and neuroblastoma. Additionally, it has been found to be well-tolerated in animal studies, with no significant toxicity observed.

实验室实验的优点和局限性

PF-06463922 has several advantages for use in lab experiments. It is a potent and selective inhibitor of ALK and ROS1 kinases, making it a valuable tool for studying the role of these kinases in cancer. It also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of PF-06463922 is that it may not be effective against all types of cancer, as the expression of ALK and ROS1 kinases varies among different tumor types.

未来方向

There are several potential future directions for the development of PF-06463922. One possibility is to investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to explore its use in the treatment of other types of cancer that express ALK or ROS1 kinases, such as breast cancer or colorectal cancer. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for PF-06463922 in clinical trials.

合成方法

The synthesis of PF-06463922 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-(4-aminopiperazin-1-yl)aniline, followed by the reaction with 4-cyanophenylboronic acid and 2-fluorobenzoyl chloride. The final product is obtained after purification and crystallization.

科学研究应用

PF-06463922 has been extensively studied in preclinical models of cancer. It has shown potent inhibitory activity against several kinases, including the anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and c-ros oncogene 1 (ROS1). These kinases are known to play a critical role in the development and progression of various types of cancer, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.

属性

分子式

C21H20ClFN4O2

分子量

414.9 g/mol

IUPAC 名称

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C21H20ClFN4O2/c1-2-20(28)27-9-7-26(8-10-27)19-6-4-15(12-17(19)22)25-21(29)16-5-3-14(13-24)11-18(16)23/h3-6,11-12H,2,7-10H2,1H3,(H,25,29)

InChI 键

HZJDQLJHRLGQBQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl

规范 SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。